molecular formula C13H14F2O B1324787 Cyclohexyl 3,5-difluorophenyl ketone CAS No. 898769-58-9

Cyclohexyl 3,5-difluorophenyl ketone

Cat. No.: B1324787
CAS No.: 898769-58-9
M. Wt: 224.25 g/mol
InChI Key: GKEGXRUFPBGGPQ-UHFFFAOYSA-N
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Description

Cyclohexyl 3,5-difluorophenyl ketone is a chemical compound belonging to the class of aryl ketones. It is characterized by the presence of a cyclohexyl group attached to a 3,5-difluorophenyl ketone moiety. This compound is commonly used in the pharmaceutical industry as a starting material for the synthesis of various drugs. It has also been studied for its potential therapeutic and toxic effects, as well as its impact on the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 3,5-difluorophenyl ketone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3,5-difluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Substituted phenyl ketones with various functional groups.

Scientific Research Applications

Cyclohexyl 3,5-difluorophenyl ketone has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 3,5-difluorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Cyclohexyl phenyl ketone: Lacks the fluorine atoms on the phenyl ring.

    Cyclohexyl 4-fluorophenyl ketone: Contains a single fluorine atom at the 4-position of the phenyl ring.

    Cyclohexyl 2,4-difluorophenyl ketone: Has fluorine atoms at the 2 and 4 positions of the phenyl ring.

Uniqueness: Cyclohexyl 3,5-difluorophenyl ketone is unique due to the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .

Biological Activity

Cyclohexyl 3,5-difluorophenyl ketone (CFK) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFK features a cyclohexyl group attached to a 3,5-difluorophenyl ketone moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity. The unique substitution pattern at the 3 and 5 positions enhances its lipophilicity and may improve its interaction with biological targets.

The biological activity of CFK is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of various molecular targets, which can lead to therapeutic effects. The exact pathways involved are still under investigation, but preliminary studies suggest that CFK may influence metabolic processes and cellular signaling pathways.

Antioxidant Activity

Research indicates that CFK exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. CFK's ability to scavenge free radicals contributes to its potential protective effects on cells.

Enzyme Inhibition

CFK has been studied for its inhibitory effects on specific enzymes. For example, it shows potential as a tyrosinase inhibitor, which is significant for conditions such as hyperpigmentation and melanoma. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can lead to reduced melanin production.

Comparative Analysis with Similar Compounds

The biological activity of CFK can be compared with other related compounds:

Compound NameKey FeaturesBiological Activity
Cyclohexyl phenyl ketoneLacks fluorine substituentsLower reactivity and biological activity
Cyclohexyl 4-fluorophenyl ketoneContains a single fluorine atomModerate enzyme inhibition
Cyclohexyl 2,4-difluorophenyl ketoneFluorines at different positionsVaries in reactivity and biological effects

CFK's unique structure allows it to exhibit distinct properties compared to these analogs, particularly in terms of enzyme inhibition and antioxidant capacity.

Case Studies and Research Findings

  • Antioxidant Effectiveness : A study demonstrated that CFK significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
  • Tyrosinase Inhibition : Research indicated that CFK effectively inhibited tyrosinase activity with an IC50 value comparable to established inhibitors like kojic acid. This positions CFK as a promising candidate for developing skin-lightening agents .
  • Cytoprotective Properties : In cellular models, CFK was shown to enhance mitochondrial bioenergetics, indicating potential applications in protecting against mitochondrial dysfunction .

Properties

IUPAC Name

cyclohexyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGXRUFPBGGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642612
Record name Cyclohexyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-58-9
Record name Cyclohexyl(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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